N-(2-Fluorophenyl)anthranilic acid
Overview
Description
N-(2-Fluorophenyl)anthranilic acid is an organic compound with the molecular formula C13H10FNO2 It is a derivative of anthranilic acid, where the amino group is substituted with a 2-fluorophenyl group
Mechanism of Action
Target of Action
N-(2-Fluorophenyl)anthranilic acid, like its parent compound anthranilic acid, is believed to interact with certain enzymes in the human body. Anthranilic acid has been found to interact with enzymes such as L-amino-acid oxidase and D-amino-acid oxidase . These enzymes play a crucial role in the metabolism of amino acids in the human body .
Mode of Action
The compound may bind to the active sites of these enzymes, potentially altering their activity and influencing the metabolic processes they are involved in .
Biochemical Pathways
Anthranilic acid, the parent compound of this compound, is involved in the biosynthesis of the amino acid tryptophan . It is possible that this compound could influence this pathway, potentially affecting the levels of tryptophan and its downstream metabolites in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorophenyl)anthranilic acid typically involves the reaction of 2-iodobenzoic acid with 2-fluoroaniline in the presence of a base such as potassium carbonate and a copper catalyst like copper(I) iodide. The reaction is carried out in a solvent such as N,N-dimethylformamide under microwave irradiation at 100°C for about 2 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: N-(2-Fluorophenyl)anthranilic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidized forms of the compound, such as quinones.
Reduction Products: Reduced forms, such as amines or alcohols.
Scientific Research Applications
N-(2-Fluorophenyl)anthranilic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Anthranilic Acid: The parent compound, which lacks the fluorine substitution.
2-Fluoroaniline: A simpler analog with only the fluorine substitution on the aniline ring.
N-Phenylanthranilic Acid: Similar structure but without the fluorine atom.
Uniqueness: N-(2-Fluorophenyl)anthranilic acid is unique due to the presence of both the anthranilic acid moiety and the 2-fluorophenyl group. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and selectivity in medicinal applications, compared to its analogs .
Properties
IUPAC Name |
2-(2-fluoroanilino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJTXYMGRFCARD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202306 | |
Record name | Anthranilic acid, N-(o-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54-58-0 | |
Record name | Anthranilic acid, N-(o-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthranilic acid, N-(o-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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